Product packaging for Xanthinosin(Cat. No.:)

Xanthinosin

Cat. No.: B1499396
M. Wt: 248.32 g/mol
InChI Key: AVFIYMSJDDGDBQ-FZZIBODNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthinosin is a bioactive sesquiterpene lactone natural product isolated from the plant Xanthium strumarium . This compound is of significant interest in cancer research due to its demonstrated ability to overcome TNF-related apoptosis-inducing ligand (TRAIL) resistance, a common challenge in cancer therapy . Studies indicate that this compound promotes apoptosis in a range of cancer cell lines, including TRAIL-resistant AGS gastric adenocarcinoma cells, by modulating key proteins in the cell death pathway . Its proposed mechanism of action involves the upregulation of death receptors DR4 and DR5, enhancement of pro-apoptotic proteins like p53, CHOP, and Bax, and the cleavage and activation of caspase-3, -8, and -9, while simultaneously reducing levels of the cell survival protein Bcl-2 . Research-grade this compound has shown potent anti-proliferative activity with an IC50 of 4.8 ± 0.56 μg/mL against MDA-MB-231 breast cancer cells and has exhibited cytotoxic effects on other lines such as DLD1, DU145, HeLa, and MCF-7 cells . Importantly, it has shown selective cytotoxicity and did not significantly decrease viability in non-cancerous HEK293 cells at tested concentrations, highlighting its potential research value for studying selective cancer cell death . This product is intended for research purposes such as investigating novel oncology therapeutics, studying apoptosis mechanisms, and exploring natural product chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1499396 Xanthinosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14-/m0/s1

InChI Key

AVFIYMSJDDGDBQ-FZZIBODNSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2

Synonyms

xanthinosin

Origin of Product

United States

Xanthosine Biosynthesis and Metabolic Pathways

Xanthosine (B1684192), a purine (B94841) nucleoside composed of a xanthine (B1682287) base and a ribose sugar, is a pivotal intermediate in purine metabolism. ontosight.aimtoz-biolabs.com It is not a primary component of DNA or RNA but plays a crucial role in the breakdown and synthesis of purine nucleotides. mtoz-biolabs.com In humans and other organisms, xanthosine is formed through several key metabolic pathways and serves as a precursor for other important biological molecules. smpdb.cahmdb.ca

The synthesis of xanthosine can be accomplished through multiple routes, primarily originating from the de novo synthesis of purines or salvage pathways. researchgate.net In the de novo pathway, inosine (B1671953) 5'-monophosphate (IMP) is synthesized first and then converted to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase. nih.govwikipedia.org XMP is subsequently dephosphorylated by a 5'-nucleotidase to yield xanthosine. hmdb.caresearchgate.net

Alternatively, xanthosine can be produced from existing purine nucleotides through salvage pathways. These include:

The AMP Route : Adenosine (B11128) monophosphate (AMP) is converted to IMP by AMP deaminase, which then enters the same pathway as the de novo route to form xanthosine. researchgate.netnih.govresearchgate.net

The GMP Route : Guanosine (B1672433) monophosphate (GMP) can be converted to guanosine, which is then deaminated by guanosine deaminase to produce xanthosine. researchgate.netnih.gov

The SAM Cycle Route : S-adenosylmethionine (SAM) is a key methyl donor in many reactions. During this cycle, S-adenosylhomocysteine (SAH) is produced and can be hydrolyzed to adenosine, which then feeds into the AMP salvage pathway to ultimately generate xanthosine. researchgate.netnih.gov

Xanthosine is also a central figure in the biosynthesis of purine alkaloids in certain plants, most notably caffeine (B1668208). wikipedia.org In caffeine-producing plants like coffee and tea, xanthosine is the initial substrate for a four-step pathway that leads to caffeine. researchgate.netnumberanalytics.com This process begins with the methylation of xanthosine to 7-methylxanthosine (B1261978), a reaction catalyzed by 7-methylxanthosine synthase. researchgate.netwikipedia.org

The catabolism, or breakdown, of xanthosine is equally important for maintaining purine homeostasis. ontosight.ai The enzyme purine nucleoside phosphorylase cleaves the bond between the xanthine base and the ribose sugar, yielding xanthine and ribose-1-phosphate. hmdb.caontosight.aiwikipedia.org Xanthine is then oxidized to uric acid by xanthine oxidase for excretion. ontosight.ai

Table 1: Major Biosynthetic Pathways of Xanthosine

Pathway NamePrecursor Molecule(s)Key EnzymesFinal Product
De Novo Pathway 5-phosphoribose-1-pyrophosphate (PRPP)IMP dehydrogenase, 5'-nucleotidaseXanthosine
AMP Route Adenosine monophosphate (AMP)AMP deaminase, IMP dehydrogenase, 5'-nucleotidaseXanthosine
GMP Route Guanosine monophosphate (GMP)5'-nucleotidase, Guanosine deaminaseXanthosine
SAM Cycle Route S-adenosylhomocysteine (SAH)Adenosine nucleosidase, Adenine phosphoribosyltransferase, AMP deaminase, IMP dehydrogenase, 5'-nucleotidaseXanthosine

Environmental and Developmental Factors Influencing Xanthosine Production

The production of xanthosine (B1684192), as a central intermediate in purine (B94841) metabolism and a precursor to purine alkaloids, is influenced by various internal developmental signals and external environmental factors. royalsocietypublishing.org Much of the research on this topic is linked to the biosynthesis of caffeine (B1668208) and theobromine (B1682246) in plants, where xanthosine is the primary precursor. imrpress.comhortherbpublisher.com

Developmental Factors: The synthesis of purine alkaloids, and by extension xanthosine, is often developmentally regulated. In caffeine-producing plants like coffee and tea, the highest rates of biosynthesis occur in young, developing tissues. researchgate.net For example, the expression of genes encoding enzymes for the caffeine pathway, which starts with xanthosine, is highest in young leaves and developing fruits of Coffea arabica. researchgate.netimrpress.com This suggests that xanthosine production is ramped up during specific growth stages to meet the demand for these secondary metabolites.

Environmental Factors: A plant's environment can significantly impact its metabolic processes, including the synthesis of xanthosine and its derivatives.

Light: Light intensity is a known modulator of purine alkaloid content. Continuous strong light has been observed to cause a reduction in caffeine levels in tea leaves, which implies a downstream effect on the xanthosine synthesis pathway. researchgate.net

Temperature: Both light and temperature can affect theobromine content in tea, indicating that these environmental conditions influence the metabolic flux through the xanthosine-dependent pathway. numberanalytics.comhortherbpublisher.com

Nitrogen Availability: Xanthosine is a nitrogenous compound. The availability of nitrogen in the soil is crucial for the synthesis of purine alkaloids. researchgate.net Higher nitrogen supply has been shown to increase methylxanthine content in plants, suggesting a corresponding increase in the production of the precursor, xanthosine. researchgate.net

Stress and Pathogens: Plants often increase the production of secondary metabolites as a defense mechanism. Stressors such as pathogens can trigger an increase in caffeine production, which would necessitate a greater synthesis of xanthosine. numberanalytics.com The accumulation of purine alkaloids can also play a role in tolerance to water and nitrogen stress. researchgate.net

These factors collectively regulate the pool of xanthosine available for primary metabolic needs, such as nucleotide synthesis, and secondary metabolic pathways like alkaloid production. royalsocietypublishing.org

Infrared (IR) spectroscopy is a valuable analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. An IR spectrum plots the intensity of this absorption (or transmittance) against the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

For a molecule like xanthinosine, the IR spectrum provides clear evidence for its key structural components: the ribose sugar and the xanthine (B1682287) purine base. The analysis of the spectrum can be broken down by the characteristic absorption bands of its constituent functional groups:

O-H and N-H Stretching Region (3600 - 3000 cm⁻¹): This high-frequency region is dominated by stretching vibrations of hydroxyl (O-H) and amine/amide (N-H) groups. Xanthinosine exhibits a strong, broad absorption band, typically around 3400-3200 cm⁻¹, which is characteristic of the O-H groups of the ribose sugar. Overlapping in this region are the sharp to medium peaks from the N-H stretching vibrations of the lactam rings in the xanthine moiety.

C-H Stretching Region (3100 - 2850 cm⁻¹): This region shows absorptions from carbon-hydrogen bonds. A weak band appearing just above 3000 cm⁻¹ can be attributed to the sp² C-H stretch of the purine ring. Absorptions appearing just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds within the ribose sugar.

Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹): The xanthine portion of the molecule contains two carbonyl groups within its lactam structure. These groups give rise to very strong and sharp absorption bands, typically in the 1720-1650 cm⁻¹ range, which is a key diagnostic feature for the xanthine base.

C=C and C=N Double Bond Region (1650 - 1500 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused purine ring system appear in this region.

Fingerprint Region (1500 - 600 cm⁻¹): This region of the spectrum is typically complex, containing a multitude of overlapping signals from various bending and stretching vibrations, including the strong C-O stretching vibrations from the alcohol and ether groups of the ribose ring (typically 1250-1050 cm⁻¹). While difficult to interpret in full, this region is unique for every molecule and serves as a literal fingerprint for identification when compared against a known reference spectrum.

The table below summarizes the expected characteristic IR absorption bands for xanthinosine.

Wavenumber Range (cm⁻¹)Functional GroupStructural Component
3400 - 3200 (broad, strong)O-H stretchRibose hydroxyl groups
3500 - 3100 (medium)N-H stretchXanthine lactam groups
~3100 - 3000 (weak)sp² C-H stretchXanthine ring
~3000 - 2850 (medium)sp³ C-H stretchRibose ring
1720 - 1650 (strong, sharp)C=O stretchXanthine lactam carbonyls
1650 - 1500 (medium)C=C, C=N stretchXanthine ring
1250 - 1050 (strong)C-O stretchRibose C-O-C and C-OH

Advanced Methodologies for Xanthinosin Analysis and Characterization

Chemotaxonomic and Chemotype Profiling Methodologies

The classification of organisms based on their chemical constituents, known as chemotaxonomy, has been significantly advanced by modern analytical techniques. In the context of Xanthinosin, a sesquiterpene lactone found in plants of the Xanthium genus, these methodologies are crucial for differentiating between plants that may be morphologically similar but vary in their chemical composition, or chemotypes. This variation can have significant implications for the plant's ecological interactions and potential pharmacological applications.

Comparative Metabolomics for this compound Chemotype Differentiation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for distinguishing between different chemotypes based on their unique chemical fingerprints. Through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain comprehensive profiles of the metabolites present in a plant sample. plos.org

A notable application of this approach has been in the study of Xanthium strumarium, a primary source of this compound. Research has revealed the existence of distinct chemotypes of this plant, characterized by variations in the composition of xanthanolides, a class of sesquiterpene lactones that includes this compound. plos.org By analyzing the chemical profiles of glandular trichomes from Xanthium strumarium plants collected from various geographical locations, three distinct chemotypes have been identified. plos.org

The differentiation of these chemotypes is based on the relative abundance of key xanthanolides. For instance, one chemotype may be rich in xanthatin (B112334) and 8-epi-xanthatin, while another is characterized by the significant presence of this compound. plos.org This qualitative and quantitative variation in the chemical profile serves as a definitive marker for each chemotype.

The identification of a specific "this compound chemotype" is of particular interest. In one study, this chemotype, designated as Type III, was found to contain significantly higher concentrations of 8-epi-xanthatin or this compound, with this compound being exclusively detected in this type. plos.org This finding underscores the utility of comparative metabolomics in not only identifying chemical diversity within a plant species but also in pinpointing sources of specific high-value compounds like this compound.

Table 1: Xanthanolide Composition in Different Chemotypes of Xanthium strumarium Glandular Trichomes plos.org
ChemotypeXanthatin8-epi-xanthatinXanthuminThis compound
Type INot DetectedPresentPresentNot Detected
Type IIPresentPresentPresentNot Detected
Type IIIPresentHigh ConcentrationPresentPresent

Multivariate Statistical Analysis in this compound Classification

The large and complex datasets generated by metabolomic analyses necessitate the use of sophisticated statistical methods to discern meaningful patterns. Multivariate statistical analysis techniques are indispensable for classifying samples and identifying the chemical markers that differentiate them. researchgate.net Among the most commonly employed methods in metabolomics are Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA). metwarebio.com

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method that is particularly useful when the primary goal is to identify the variables that are responsible for the separation between predefined groups. metwarebio.comsartorius.com Unlike PCA, OPLS-DA uses prior knowledge of the sample classes (e.g., different geographical origins or suspected chemotypes) to build a model that maximizes the separation between these classes. sartorius.com This technique is highly effective in identifying the specific metabolites, such as this compound, that are key drivers of the observed chemotypic differentiation.

By applying OPLS-DA to the metabolomic data from Xanthium strumarium, researchers can build a predictive model that can classify new samples into their respective chemotypes. The model will highlight the compounds that contribute most significantly to this classification. For instance, in a dataset comprising different chemotypes, this compound would emerge as a significant variable in the OPLS-DA model for distinguishing the this compound-rich chemotype from others.

Table 2: Application of Multivariate Statistical Analysis in Chemotype Classification
Statistical MethodTypePrimary Application in this compound Analysis
Principal Component Analysis (PCA)UnsupervisedExploratory analysis to visualize natural clustering of samples based on their overall metabolomic profiles.
Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)SupervisedTo build a predictive model that classifies samples into predefined chemotypes and identifies key differentiating metabolites like this compound.

Molecular and Cellular Research on Xanthinosin S Biological Activities

Investigations into Xanthinosin's Effects on Cellular Viability and Proliferation

Modulation of Cell Growth in in vitro Cell Culture Systems by this compound

This compound, a sesquiterpene lactone, has been the subject of multiple in vitro studies to determine its effects on the growth and proliferation of various cell types. researchgate.netcdnsciencepub.com These investigations typically utilize cell culture systems, where cells are grown outside of their natural environment under controlled laboratory conditions. wikipedia.orgaustinpublishinggroup.comnih.govfrontiersin.org Research has demonstrated that this compound can exhibit cytotoxic and anti-proliferative activities against several human cancer cell lines.

For instance, studies have shown that this compound displays moderate to high cytotoxic activity against WiDr (colon cancer), MDA-MB-231 (breast cancer), and NCI-H417 (lung cancer) cell lines. researchgate.netcdnsciencepub.comresearchgate.net The inhibitory concentration 50 (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric in these assessments. In one study, the chloroform (B151607) extract of Xanthium strumarium burs, from which this compound is isolated, showed significant cytotoxicity. researchgate.net Further investigations with purified this compound confirmed its dose-dependent inhibitory effects on cancer cell viability. scialert.netyok.gov.tr

The general approach in these in vitro assays involves treating cultured cells with varying concentrations of this compound and measuring cell viability or proliferation after a specific incubation period. yok.gov.tr Techniques like the MTT assay are commonly employed to quantify the metabolic activity of cells, which serves as an indicator of cell viability. yok.gov.tr

Selective Cellular Effects of this compound on Distinct Cell Lines

A notable aspect of this compound's biological activity is its selective effect on different cell lines, particularly its differential impact on cancerous versus non-cancerous cells. researchgate.netscialert.net Research has indicated that this compound can be more cytotoxic to certain cancer cells while exhibiting lower toxicity towards normal, healthy cells. scialert.net

A study investigating the effects of this compound on C6 glioma cells and Human Umbilical Vein Endothelial (HUVEC) cells provides a clear example of this selectivity. The IC50 value for this compound on C6 glioma cells was found to be 22.46 μM, indicating significant cytotoxicity. In contrast, the IC50 value for its effect on HUVEC cells was much higher at 74.65 μM, suggesting that it is less toxic to these non-cancerous cells. scialert.net This selective cytotoxicity points towards a potential therapeutic window for this compound, where it could target cancer cells while minimizing damage to normal tissues. scialert.net

Further research has corroborated the cytotoxic activity of this compound against a panel of human cancer cell lines, including those of the colon (WiDr), breast (MDA-MB-231), and lung (NCI-417). researchgate.netresearchgate.net The varying degrees of sensitivity observed across different cancer cell lines suggest that the cellular context and the specific molecular makeup of a cell line can influence its response to this compound.

Table 1: Cytotoxic Activity of this compound on Various Cell Lines This table is interactive. Users can sort and filter the data.

Cell Line Cell Type IC50 (μM) Source(s)
C6 Glioma (Cancer) 22.46 scialert.net
HUVEC Endothelial (Normal) 74.65 scialert.net
WiDr Colon (Cancer) Moderate to High researchgate.netcdnsciencepub.comresearchgate.net
MDA-MB-231 Breast (Cancer) Moderate to High researchgate.netcdnsciencepub.comresearchgate.net
NCI-H417 Lung (Cancer) Moderate to High researchgate.netcdnsciencepub.comresearchgate.net

Mechanistic Studies of this compound's Cellular Interventions

Impact of this compound on Protein Kinase Activity Pathways

Protein kinases are crucial enzymes that regulate a majority of cellular pathways, including those involved in signal transduction, by adding phosphate (B84403) groups to proteins. frontiersin.orgnih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. mdpi.com Research has shown that this compound can exert its cytotoxic effects by modulating the activity of protein kinase pathways. scialert.net

In a study involving C6 glioma cells, treatment with this compound resulted in a significant inhibition of total kinase activity by more than 50%. scialert.net This suggests that a key mechanism of this compound's anti-cancer effect in these cells is the suppression of protein kinase signaling, which is essential for their proliferation and survival. scialert.net Conversely, in non-cancerous HUVEC cells, this compound was found to increase kinase activity. scialert.net This differential effect on protein kinase pathways in cancerous versus normal cells may contribute to its selective cytotoxicity. scialert.net

The specific kinases and signaling pathways targeted by this compound are an area of ongoing investigation. The complexity of protein kinase signaling, with its numerous interconnected pathways, means that this compound could be acting on multiple targets to produce its cellular effects. plos.org

Role of this compound in Inducing Oxidative Stress Responses

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to cellular damage and has been implicated in the mechanism of action of some anticancer agents. nih.govnih.gov Studies have indicated that this compound can induce oxidative stress responses in cancer cells. scialert.net

In C6 glioma cells, this compound treatment led to an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation and oxidative stress. scialert.net This oxidative effect was found to be compatible with its cytotoxic activity in these cells. scialert.net Interestingly, while this compound induced an oxidative effect in C6 cells, it was found to be less oxidative in HUVEC cells, which could be another factor contributing to its selective action. scialert.net The induction of oxidative stress can trigger a cascade of events within the cell, ultimately leading to cell death.

Cellular Processes Influenced by this compound (e.g., Apoptosis, Cell Cycle Progression) in Research Models

This compound has been shown to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression in various research models. scialert.netresearchgate.net These processes are tightly regulated in normal cells, and their dysregulation is a common feature of cancer. nih.gov

Studies on the related compound xanthatin (B112334), also isolated from Xanthium strumarium, have provided insights into the potential mechanisms of this compound. Xanthatin has been demonstrated to induce apoptosis in glioma cells and various other cancer cell lines, including those of the lung and breast. researchgate.netnih.gov The induction of apoptosis by xanthatin is often associated with the activation of specific signaling pathways, such as the endoplasmic reticulum stress-dependent CHOP pathway in glioma cells. nih.gov

Furthermore, xanthatin has been shown to cause cell cycle arrest at the G2/M checkpoint in A549 non-small-cell lung cancer cells. researchgate.netmdpi.com This arrest prevents the cells from dividing and proliferating. The mechanisms underlying this cell cycle arrest involve the modulation of key regulatory proteins such as Chk1, Chk2, and CDC2. researchgate.net While these studies focus on xanthatin, the structural similarity to this compound suggests that this compound may employ similar mechanisms to exert its anti-proliferative effects. For instance, this compound has been shown to have pro-apoptotic effects on A549 cells. researchgate.net

Comparative Molecular Actions of this compound with Related Sesquiterpene Lactones

Xanthatin, a closely related xanthanolide, has been the subject of extensive research, revealing its potent inhibitory effects on key cellular signaling pathways implicated in cancer and inflammation. mdpi.com Studies have demonstrated that xanthatin acts as a covalent inhibitor, a function dependent on its α-methylene-γ-butyrolactone group. nih.gov This mechanism allows it to directly interact with and inactivate critical kinases. Specifically, xanthatin has been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov It achieves this by covalently binding to Janus kinases (JAKs) and IκB kinase (IKK), the key regulators for the STAT3 and NF-κB pathways, respectively. nih.govnih.gov The inhibition of NF-κB signaling by xanthatin has been observed in non-small-cell lung cancer cells, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Furthermore, research has identified other molecular mechanisms for xanthatin, including the induction of apoptosis in HeLa cells through the inhibition of thioredoxin reductase, which leads to oxidative stress. mdpi.com In glioma cells, xanthatin has been reported to trigger apoptosis by activating the endoplasmic reticulum (ER) stress-dependent CHOP pathway. mdpi.com There is also evidence that extracts from Xanthium strumarium, containing xanthatin, can inhibit mammalian cell proliferation by causing mitotic spindle disruption. cdnsciencepub.com

While this compound is also a sesquiterpene lactone isolated from Xanthium species and has been shown to possess significant cytotoxic activity, detailed investigations into its specific molecular mechanisms are less comprehensive than those for xanthatin. cdnsciencepub.com Both xanthatin and this compound have been shown to inhibit the production of nitric oxide (NO), suggesting some overlap in their anti-inflammatory activities. mdpi.com Given their structural similarities as xanthanolides, it is plausible that this compound may share some of the molecular pathways identified for xanthatin, but further specific research is required to confirm its effects on the NF-κB, STAT3, thioredoxin reductase, and ER stress pathways.

Xanthanolides, a class of sesquiterpene lactones found primarily in the genus Xanthium, exhibit a range of biological activities, underpinned by both shared and distinct molecular interactions. researchgate.net A key shared structural feature, the α-methylene-γ-butyrolactone moiety, is often crucial for their activity, enabling covalent interactions with biological macromolecules. nih.gov This functional group is responsible for xanthatin's ability to act as a covalent inhibitor of JAK and IKK kinases. nih.gov

Shared biological activities among xanthanolides like xanthatin, this compound, and 8-epi-xanthatin include phytotoxicity and plant growth inhibition. mdpi.com Many also exhibit cytotoxic effects against various cancer cell lines. cdnsciencepub.com However, the potency and specific targets can diverge significantly among different xanthanolides. For instance, in terms of phytotoxicity, xanthatin is considered the most potent among several tested xanthanolides. mdpi.com Similarly, while xanthatin shows potent, targeted inhibition of the JAK/STAT3 and IKK/NF-κB pathways, it appears to have no effect on other kinases like EGFR, VEGFR3, or Akt, nor on abundant proteins such as tubulin and actin. nih.gov In contrast, molecular docking studies have suggested that xanthanolides as a class may have an affinity for the colchicine-binding site on tubulin, indicating a potential for mitotic disruption, a mechanism that may be more prominent for some members of the family than others. researchgate.net

The structural diversity within the xanthanolide family allows for this divergence in activity. researchgate.net Modifications to the molecular structure can enhance specificity for certain cellular targets, thereby improving efficacy for a particular biological effect. researchgate.net This suggests that while xanthanolides may share a general mechanism of action related to their reactive lactone ring, their individual molecular targets and the resulting cellular outcomes can be distinct.

Allelopathic Potential and Phytotoxic Mechanisms of this compound

This compound, isolated from the invasive plant Xanthium italicum, demonstrates significant allelopathic potential through its potent phytotoxic effects on other plant species. researchgate.netnih.govnih.gov Research has shown that this compound's inhibitory activity is concentration-dependent. Significant inhibitory effects on the seedling growth of multiple test plants are observed at a concentration of 160 µM. researchgate.netnih.govnih.gov

At a concentration of 800 µM, this compound causes a substantial decrease in seedling growth, with a more pronounced effect on dicotyledonous plants compared to monocotyledonous ones. researchgate.netnih.gov For instance, the root growth of the dicots amaranth (B1665344) and lettuce was inhibited by 78% and 89%, respectively. researchgate.netnih.govnih.gov In contrast, the monocots wheat and ryegrass experienced root growth inhibition of 69% and 66%, respectively. researchgate.netnih.govnih.gov When the concentration is increased to 4 mM, the effect becomes even more severe, leading to the almost complete inhibition of seed germination across all tested species. researchgate.netnih.govnih.gov Shoot growth is also negatively impacted by this compound, though to a lesser extent than root growth. nih.gov

The primary mechanism underlying the phytotoxicity of this compound is the potent inhibition of root elongation. researchgate.netnih.gov This effect is a key component of the allelopathic interference by plants like Xanthium italicum, which release such compounds into the environment, thereby suppressing the growth of neighboring plants. academicjournals.org The inhibition of root growth is dose-dependent, with significant effects beginning at concentrations as low as 160 µM. nih.gov

Studies have demonstrated a differential sensitivity to this compound between dicot and monocot plants, with dicots such as lettuce and amaranth showing greater susceptibility to root growth inhibition than monocots like wheat and ryegrass. researchgate.netnih.gov This suggests that the molecular targets or the uptake of this compound may differ between these major plant groups. While root elongation is the most severely affected process, shoot growth is also inhibited, indicating a systemic effect on the plant's development, albeit a less pronounced one. nih.gov The strong inhibition of root development is a critical phytotoxic mechanism, as it directly impairs the plant's ability to anchor itself and to absorb water and essential nutrients from the soil, ultimately hindering its survival and competitive ability. pakbs.org

Structure Activity Relationship Sar Studies of Xanthinosin and Its Analogs

Fundamentals of Structure-Activity Relationship (SAR) Analysis Applied to Xanthinosin

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery that investigates the link between a molecule's three-dimensional structure and its biological activity. patsnap.comcreative-proteomics.comcollaborativedrug.com The core principle is that the specific arrangement of atoms and functional groups within a compound like xanthosine (B1684192) dictates its physicochemical properties and how it interacts with biological targets such as enzymes and receptors. oncodesign-services.com Consequently, minor modifications to a molecule's chemical structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability. patsnap.comoncodesign-services.com

The process of SAR analysis involves the systematic synthesis of a series of related compounds, or analogs, where specific parts of a lead molecule are altered. oncodesign-services.com These analogs are then tested in biological assays to measure changes in activity. creative-proteomics.com By correlating these structural changes with the resulting biological data, researchers can identify which molecular features are crucial for the desired effect (the pharmacophore) and which can be modified to improve properties. patsnap.com

In the context of this compound, SAR studies are crucial for understanding its role in biological processes. For example, by modifying the purine (B94841) ring or the ribose sugar of xanthosine and observing the impact on its interaction with enzymes or RNA, scientists can elucidate the functional importance of specific groups. nih.govdntb.gov.ua Studies on xanthine (B1682287) derivatives, for instance, have analyzed modifications at the C8 and N7 positions to develop inhibitors for targets like PCSK9. nih.gov Such analyses allow for the rational design of more potent and selective xanthosine-based molecules for therapeutic or research applications. researchgate.net

Synthetic Approaches to this compound Derivatives and Analogs

The synthesis of this compound derivatives is essential for conducting SAR studies and developing new chemical tools. Various synthetic strategies have been developed to access a wide range of analogs with modifications on both the xanthine base and the ribose sugar.

A classical and widely used method for creating the xanthine core is the Traube purine synthesis. nih.gov This approach typically involves the cyclization of a substituted 5,6-diaminouracil (B14702) with reagents like formic acid or triethyl orthoformate to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring. nih.govasianpubs.org Microwave-assisted procedures have been shown to significantly shorten reaction times for these cyclization steps, even on a gram scale. asianpubs.org

More specialized synthetic routes have been developed to create unique xanthosine analogs:

Thieno-Expanded Analogs: To probe nucleic acid structure and function, thieno[3,2-d]pyrimidine-based xanthosine analogs have been synthesized. nih.gov These syntheses can be complex, and studies have focused on optimizing reaction conditions to control the formation of xanthosine versus guanosine (B1672433) analogs, which can often be produced as a mixture. nih.gov

Fluorescent Analogs: For use as research probes, fluorescent analogs of xanthosine have been designed and synthesized. One approach involves creating a 5-aza-7-deazapurine 2'-deoxyriboside, which is structurally analogous to 2'-deoxyxanthosine (B1596513) but possesses useful fluorescence properties. figshare.comacs.org The synthesis starts from a protected 2-deoxyribofuranose and involves building the heterocyclic base in a stepwise manner. figshare.comacs.org Another strategy focuses on creating emissive isothiazolo[4,3-d]pyrimidine (B8781686) ribonucleoside mimics of xanthosine. rsc.org

Phosphoramidite (B1245037) Synthesis for RNA: To incorporate xanthosine into synthetic RNA strands for biophysical studies, a protected xanthosine phosphoramidite building block is required. A multi-step synthesis starting from guanosine has been reported, involving protection of the hydroxyl and amino groups, deamination to form the xanthine base, and finally phosphitylation to yield the reactive phosphoramidite needed for automated solid-phase RNA synthesis. oup.comresearchgate.net

Synthesis TypeStarting Material ExampleKey StepsTarget AnalogReference(s)
Classical Xanthine Synthesis 5,6-diaminouracil derivativesImidazole ring cyclization with formic acid or orthoformates.General Xanthine Derivatives nih.gov
Microwave-Assisted Synthesis 1,3-disubstituted 5,6-diaminouracilsMicrowave-assisted imidazole ring closure using triethyl orthoformate.8-unsubstituted Xanthine Derivatives asianpubs.org
Fluorescent Analog Synthesis 1-α-chloro-2-deoxy-3-5-bistoluoyloxyribofuranoseCoupling with 2-nitroimidazole, reduction, and cyclization to form the nucleobase.5-Aza-7-deazaxanthine 2'-deoxyriboside figshare.comacs.org
RNA Building Block Synthesis GuanosineMulti-step protection, deamination, and phosphitylation.Xanthosine Phosphoramidite oup.com
Thieno-Expanded Analog Synthesis Thieno[3,2-d]pyrimidine precursorsCyclization and functional group manipulation to favor xanthosine analog formation.Tricyclic Xanthosine Analogs nih.gov

Investigating Functional Group Modifications and their Biological Implications

Modifying the functional groups of xanthosine and its analogs is a direct application of SAR to understand their biological roles and to create new molecules with tailored activities.

Studies on xanthosine-modified transfer RNA (tRNA) have provided detailed insights into how specific functional groups on the purine ring are recognized by enzymes. In research on E. coli valyl-tRNA synthetase, the 3'-terminal adenosine (B11128) of tRNAVal was replaced with xanthosine and other analogs. nih.gov The results demonstrated that:

The O6-Keto Group: The presence of the carbonyl (keto) group at the 6-position of the purine ring, a defining feature of xanthosine, interferes with both the aminoacylation and the editing functions of the synthetase. nih.gov This suggests that this group is a negative determinant for recognition by this enzyme.

The N1-Proton: The protonated N1-nitrogen, also characteristic of the xanthosine base, was implicated in the loss of activity, suggesting that an unprotonated N1 capable of acting as a hydrogen bond acceptor is a crucial determinant for both aminoacylation and editing. nih.gov

The O2-Keto Group: The additional keto group at the 2-position of the xanthosine purine ring strongly inhibits both aminoacylation and editing, highlighting this position as critical for molecular recognition. nih.gov

In a different context, the deamination of guanosine in RNA results in xanthosine, which can alter the genetic information. Biophysical studies on xanthosine-modified RNA have shown that its base-pairing properties are flexible. nih.govoup.com Thermodynamic analysis revealed that a xanthosine in an RNA duplex reduces its stability to a level similar to a G•U wobble base pair. nih.govoup.com NMR spectroscopy and X-ray crystallography have shown that xanthosine can form distinct wobble geometries with uridine (B1682114) and can pair with cytidine (B196190) in multiple ways. nih.gov This flexible pairing directly impacts how reverse transcriptase enzymes "read" the modified base, leading to it being interpreted as either guanine (B1146940) or adenine. nih.gov

Modification LocationFunctional Group ChangeBiological ImplicationTarget SystemReference(s)
Purine Position 6 Presence of O6-keto groupInterferes with aminoacylation and editingValyl-tRNA Synthetase nih.gov
Purine Position 2 Presence of O2-keto groupStrongly inhibits aminoacylation and editingValyl-tRNA Synthetase nih.gov
Purine Position 1 Protonated N1-nitrogenInterferes with tRNA recognitionValyl-tRNA Synthetase nih.gov
Incorporation into RNA Replaces GuanosineReduces duplex stability; flexible base pairing (read as G or A by reverse transcriptase)RNA Duplex / Reverse Transcription nih.govoup.com

Computational and Molecular Docking Studies on this compound-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing how a ligand like xanthosine binds to a protein target at the atomic level. mdpi.com These in silico techniques provide valuable insights into binding affinities and the specific interactions that stabilize the ligand-receptor complex, guiding further SAR studies. tci-thaijo.org

Several studies have used these methods to investigate xanthosine's interactions with various protein targets:

NF-κB-inducing kinase (NIK): Docking and MD simulations identified xanthosine as a promising candidate for inhibiting NIK, a key protein in inflammatory signaling pathways. mdpi.comresearchgate.net The simulations showed that xanthosine forms stable interactions within the NIK active site, with a calculated interaction energy of -45.75 kcal/mol, suggesting strong binding. mdpi.com

Matrix Metalloproteinase 8 (MMP8): In a study exploring treatments for diabetic wounds, molecular docking identified xanthosine as having the highest binding affinity for the MMP8 protein among several phytochemicals, with a strong binding affinity of -8.6 kcal/mol. dovepress.com

NT5E and AK2: As part of an investigation into the hepatotoxicity of certain traditional medicines, metabolomics was combined with molecular docking. mdpi.com The results showed that xanthosine could dock stably with the targets 5'-nucleotidase (NT5E) and adenylate kinase 2 (AK2). The binding energy of xanthosine with NT5E was -6.95 kcal/mol, stabilized by five hydrogen bonds with key amino acid residues (ASN A:77, PHE A:294, GLU A:169, ASP A:168, and VAL A:166). mdpi.com

Protein TargetComputational MethodPredicted Binding Affinity / ScoreKey InteractionsReference(s)
NF-κB-inducing kinase (NIK) Molecular Docking & MD SimulationInteraction Energy: -45.75 kcal/molStable binding in the active site. mdpi.comresearchgate.net
Matrix Metalloproteinase 8 (MMP8) Molecular DockingBinding Affinity: -8.6 kcal/molHighest affinity among tested phytochemicals. dovepress.com
5' Nucleotidase (NT5E) Molecular DockingBinding Energy: -6.95 kcal/molFive hydrogen bonds with ASN A:77, PHE A:294, GLU A:169, ASP A:168, VAL A:166. mdpi.com
Adenylate Kinase 2 (AK2) Molecular DockingBinding Energy: -6.58 kcal/molFour hydrogen bonds with LEU A:35, CYS A:40, SER A:228, ASN A:38. mdpi.com

Design and Synthesis of Novel this compound-Based Research Probes

Building on SAR insights, xanthosine's scaffold can be modified to create research probes—specialized molecules used to study biological systems. frontiersin.org These probes typically contain a reporter group (like a fluorophore) or a reactive group for covalent labeling, allowing for the visualization or identification of binding partners. frontiersin.orgrsc.org

Fluorescent Probes: Fluorescent analogs of xanthosine are valuable tools for studying nucleic acid structure and enzymatic pathways. rsc.org A 2'-deoxyriboside analog of xanthosine, 8-(β-D-2'-deoxyribofuranosyl)imidazo[1,2-a]-1,3,5-triazine-2(8H),4(3H)-dione, was synthesized and shown to be a charge-neutral, fluorescent molecule. figshare.comacs.org Its protected precursor displays a fluorescence emission maximum at 410 nm, making it potentially useful for biophysical assays targeting biochemical pathways involving xanthosine. acs.orgrsc.org

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the binding sites of small molecules on their protein targets. Xanthine-based photoaffinity probes have been developed to study TRPC ion channels. nih.gov These probes are designed with minimal structural changes from a potent parent compound (like Pico145) but incorporate a diazirine group, which upon UV irradiation forms a highly reactive carbene that covalently crosslinks to the binding site. nih.gov An alkyne handle is also included for "click" chemistry, allowing for the subsequent attachment of a reporter tag like biotin (B1667282) or a fluorophore. nih.gov Such probes have been used to quantitatively assess ligand engagement with the TRPC5 channel in human cells, demonstrating a crucial tool for drug discovery efforts targeting this channel family. nih.gov

Ecological and Biochemical Interactions of Xanthinosin

Xanthinosine as a Component of Plant Defense Mechanisms

Plants have developed complex defense systems that involve a wide array of chemical compounds to protect themselves from herbivores and pathogens. scitechnol.comwikipedia.org Xanthinosine is a secondary metabolite that can play a role in these defense mechanisms. nih.govresearchgate.net Secondary metabolites are not essential for a plant's basic growth and development but are crucial for its interactions with the environment and for defense. maxapress.comresearchgate.net

The production of these defensive compounds, including xanthinosine, can be either constitutive, meaning they are always present in the plant, or induced in response to an attack. wikipedia.org When a plant is damaged by herbivores or infected by pathogens, it can trigger a series of biochemical pathways leading to the increased production and accumulation of defensive chemicals. scitechnol.comnih.gov

Research indicates that purine (B94841) alkaloids, a class of compounds to which xanthinosine is related, can have allelopathic effects, which contribute to a plant's defense. oup.com Allelopathy is the process by which a plant releases chemicals that affect the growth and development of other organisms in its vicinity. researchgate.netfrontiersin.org

In the context of plant defense, xanthinosine's precursor, xanthine (B1682287), is a key molecule. Xanthine dehydrogenase (XDH), an enzyme found in plants, plays a dual role in managing reactive oxygen species (ROS), which are critical for both signaling in defense and causing oxidative damage. In the epidermal cells of a plant, XDH contributes to the accumulation of hydrogen peroxide (H₂O₂), which helps to limit the invasion of pathogens like powdery mildew. nih.gov Conversely, in the mesophyll cells, XDH produces uric acid to scavenge excess H₂O₂ and protect the plant from oxidative stress. nih.gov This intricate regulation highlights the sophisticated role of the purine metabolic pathway, in which xanthinosine is an intermediate, in plant defense.

Interactions of Xanthinosine with Environmental Factors and Other Organisms

The synthesis and concentration of secondary metabolites like xanthinosine in plants are significantly influenced by a range of environmental factors. maxapress.comnih.gov These abiotic factors include light intensity, temperature, water availability, and soil composition. maxapress.comresearchgate.net For instance, changes in light exposure or temperature can alter the metabolic pathways responsible for producing these compounds. maxapress.com

Biotic factors, such as interactions with other organisms, also play a critical role. maxapress.com Herbivore attacks and pathogen infections can induce the production of defensive compounds. maxapress.comnih.gov Furthermore, xanthinosine can be part of a plant's allelopathic arsenal, influencing the surrounding soil microbiome and the germination and growth of competing plants. researchgate.netresearchgate.net

The release of allelochemicals from a plant can occur through various means, including root exudation, leaching from leaves, and the decomposition of plant matter. researchgate.net Once in the environment, these compounds can alter soil chemistry and microbial activity, which in turn can have indirect effects on other plants and organisms. researchgate.net For example, some allelochemicals can inhibit the activity of symbiotic microorganisms that are essential for nutrient uptake in other plants. researchgate.net

The table below summarizes the key environmental and biological factors that can influence the production and activity of xanthinosine and related secondary metabolites in plants.

Factor CategorySpecific FactorPotential Influence on Xanthinosine/Secondary Metabolites
Abiotic Light Intensity & DurationCan regulate the synthesis of secondary metabolites. maxapress.com
TemperatureFluctuations can trigger or inhibit metabolic pathways. maxapress.comresearchgate.net
Water AvailabilityDrought stress can lead to the accumulation of certain defensive compounds. researchgate.net
Soil Composition & FertilityNutrient availability can impact the production of nitrogen-containing compounds. maxapress.comnih.gov
Biotic HerbivoresFeeding damage can induce the synthesis of anti-herbivory compounds. nih.gov
Pathogens (Fungi, Bacteria)Infection can trigger the production of antimicrobial phytochemicals. scitechnol.comnih.gov
Competing PlantsAllelopathic interactions can stimulate the release of phytotoxins. frontiersin.org
Symbiotic MicroorganismsCan influence the overall health and defense capacity of the plant. nih.gov

Ecological Roles of Xanthinosine as a Phytotoxin in Natural Ecosystems

Research on Xanthium italicum has shown that xanthosine (B1684192) extracted from its fruit can reduce the germination of certain weed seeds. researchgate.net This suggests that xanthosine contributes to the invasive success of this plant by suppressing the growth of competing species. Such allelopathic interactions can significantly shape the composition and structure of plant communities. researchgate.net

The mechanism by which xanthosine and other allelochemicals exert their phytotoxic effects can be complex. For example, some allelochemicals have been shown to interfere with mitotic division in the cells of target plants, leading to abnormal growth and development. nih.gov Xanthosine has been specifically implicated in causing such mitodepressive effects. nih.gov

The study of phytotoxins like xanthinosine is crucial for understanding the complex chemical interactions that govern natural ecosystems and can also have practical applications in agriculture, for instance, in the development of natural herbicides. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Xanthinosin

Integration of Omics Technologies for Comprehensive Xanthinosin Research

The application of "omics" technologies, such as metabolomics and proteomics, is revolutionizing our understanding of cellular processes at a systemic level. These high-throughput approaches are being increasingly applied to this compound research to obtain a holistic view of its metabolic network and protein interactions.

Metabolomics studies enable the large-scale analysis of metabolites within a biological system. In the context of this compound, this can reveal fluctuations in its levels and the concentrations of related purine (B94841) pathway intermediates under various physiological and pathological conditions. For instance, studies have utilized metabolomics to show altered levels of this compound in conditions like atopic dermatitis and in response to long-term exercise. nih.govresearchgate.net One study revealed that in atopic dermatitis patients, there was an increase in metabolites involved in purine metabolism, including xanthosine (B1684192). nih.gov Another study on the effects of long-term exercise showed decreased levels of xanthosine, among other purine metabolites, in the exercise group. researchgate.net Furthermore, integrated metabolomics, proteomics, and transcriptomics analysis has been used to investigate the liver toxicity of certain nanoparticles, where significant changes in xanthosine levels were observed. frontiersin.org

Proteomics, the large-scale study of proteins, complements metabolomics by identifying the proteins that interact with or are influenced by this compound. This can help to elucidate the enzymatic pathways and regulatory networks in which this compound plays a role. A study combining proteomics and metabolomics in Escherichia coli identified significant correlations between differentially expressed proteins and metabolites in the purine metabolism pathway, including xanthosine. nih.gov Such integrated multi-omics approaches are crucial for building a comprehensive picture of the symbiotic relationships and metabolic interactions in various organisms. creative-proteomics.comnih.govmdpi.com

Table 1: Application of Omics Technologies in this compound Research

Omics TechnologyApplication in this compound ResearchKey Findings
Metabolomics Analysis of purine metabolism in various conditions.Altered this compound levels in atopic dermatitis and after long-term exercise. nih.govresearchgate.net
Proteomics Identification of proteins interacting with this compound.Correlation between protein expression and xanthosine levels in E. coli. nih.gov
Multi-Omics Integrated analysis of metabolome, proteome, and transcriptome.Elucidation of complex metabolic networks involving this compound. frontiersin.orgcreative-proteomics.comnih.govmdpi.com

Advanced Imaging Techniques for Subcellular Localization and Dynamic Tracking of this compound

Visualizing the spatial and temporal distribution of molecules within a cell is fundamental to understanding their function. Advanced imaging techniques are emerging as powerful tools to track this compound at the subcellular level, providing insights into its localized roles and dynamic behavior.

While direct imaging of small molecules like this compound remains a challenge, techniques such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can provide spatial metabolomics data. creative-proteomics.com This method has been used to show increased production of xanthosine nucleoside in the cyanobacterium Nostoc muscorum when grown in proximity to Sphagnum angustifolium moss, suggesting a role in their symbiotic interaction. creative-proteomics.com

Other advanced imaging modalities, though not yet specifically applied to this compound, hold promise for future research. Techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) are invaluable for in vivo imaging and could potentially be adapted to track radiolabeled this compound derivatives. frontiersin.orgnih.govresearchgate.netmdpi.comtodaysveterinarypractice.com Furthermore, high-resolution microscopy techniques could be employed to study the localization of enzymes involved in this compound metabolism, indirectly revealing sites of its synthesis and activity. researchgate.net For instance, immunofluorescence staining has been used to detect the subcellular localization of IMP dehydrogenase (IMPDH2), an enzyme that catalyzes the conversion of IMP to xanthosine 5'-monophosphate (XMP), in mouse oocytes and granulosa cells. frontiersin.org

Exploration of Novel Biosynthetic Pathways and Enzymes for this compound Production

This compound is a key precursor in the biosynthesis of various important compounds, including caffeine (B1668208) in plants. nih.govresearchgate.netfrontiersin.org Understanding and engineering its biosynthetic pathways is a significant area of research with potential applications in biotechnology and synthetic biology.

In plants, xanthosine is synthesized through multiple routes, including the de novo purine biosynthesis pathway and salvage pathways involving adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), and the S-adenosylmethionine (SAM) cycle. nih.govfrontiersin.orgmdpi.comresearchgate.netroyalsocietypublishing.org The primary pathway for caffeine biosynthesis starts with xanthosine. nih.govresearchgate.net Key enzymes in these pathways, such as xanthine (B1682287) phosphoribosyltransferase and guanine (B1146940) deaminase, have been identified and characterized. ontosight.ai

Researchers are actively exploring ways to engineer these pathways in microbial hosts like Saccharomyces cerevisiae and Escherichia coli for the de novo biosynthesis of methylxanthines, including caffeine. nih.gov This involves constructing novel pathways to increase the endogenous flux towards xanthosine and introducing enzymes from plants like coffee. nih.gov For example, engineering a xanthine-to-xanthosine conversion pathway in yeast has been shown to improve the production of 7-methylxanthine, a key intermediate in caffeine synthesis. nih.gov

Table 2: Key Enzymes in this compound-Related Biosynthetic Pathways

EnzymeReaction CatalyzedPathway
Guanine deaminaseGuanosine/Guanine to XanthineXanthosine Biosynthesis ontosight.ai
Xanthine phosphoribosyltransferaseXanthine to Xanthosine Monophosphate (XMP)Xanthosine Biosynthesis ontosight.ai
7-methylxanthosine (B1261978) synthaseXanthosine to 7-methylxanthosineCaffeine Biosynthesis researchgate.netresearchgate.net
IMP dehydrogenaseIMP to XMPPurine Metabolism frontiersin.orgresearchgate.net
5'-nucleotidaseXMP to XanthosinePurine Metabolism researchgate.net

Development of High-Throughput Screening Methodologies for this compound-Related Research

High-throughput screening (HTS) is a crucial technology in drug discovery and enzyme research, enabling the rapid testing of large numbers of compounds. bmglabtech.comnih.govnovapublishers.com The development of HTS assays for enzymes involved in this compound metabolism can accelerate the discovery of novel inhibitors or activators with therapeutic potential.

HTS methods can be applied to screen for inhibitors of enzymes like xanthine oxidase, which is involved in purine degradation and is a target for gout treatment. rsc.orgresearchgate.net These screens can identify natural compounds or synthetic molecules that modulate enzyme activity. rsc.orgresearchgate.net The process typically involves miniaturization, automation, and sensitive detection methods to analyze a large library of compounds efficiently. bmglabtech.com While specific HTS methods for all this compound-related enzymes are not widely reported, the principles of HTS are broadly applicable and can be adapted for this purpose. nih.govfrontiersin.orgasm.org

Computational Modeling and Artificial Intelligence in Predicting this compound's Interactions and Activities

Computational approaches, including molecular modeling and artificial intelligence (AI), are becoming indispensable tools in modern chemical and biological research. uminho.pt These methods can predict the interactions of this compound with proteins and forecast its biological activities, guiding experimental studies and accelerating discovery.

Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives to the active sites of enzymes. rsc.orgresearchgate.netnih.gov For example, quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been employed to understand the catalytic mechanism of xanthosine methyltransferase, a key enzyme in caffeine biosynthesis. acs.orgosti.gov These studies can reveal important structural and dynamic information about enzyme-substrate interactions. acs.orgosti.gov

Machine learning (ML), a subset of AI, is being used to develop quantitative structure-activity relationship (QSAR) models. rsc.orguminho.ptnih.gov These models can predict the biological activity of compounds based on their chemical structures. rsc.orguminho.ptnih.gov For instance, ML approaches have been used to screen for natural compounds with xanthine oxidase inhibitory activity. rsc.orgresearchgate.net As AI and computational power continue to advance, these predictive models will become increasingly accurate and valuable in this compound research, aiding in the design of new molecules with desired properties. uminho.ptresearchgate.netnih.govdiva-portal.org

Q & A

Basic: What are the standard protocols for isolating Xanthinosin from Xanthium species?

This compound isolation typically involves sequential chromatographic techniques. For example, silica gel column chromatography and preparative TLC are used for initial separation, followed by MCI gel and Sephadex LH-20 columns for purification . These methods are optimized to separate sesquiterpene lactones like this compound from co-occurring compounds such as xanthatin and 8-epi-xanthatin. Researchers should validate compound identity using NMR and MS, comparing retention times and fragmentation patterns to published data .

Advanced: How can researchers optimize extraction protocols to maximize this compound yield while maintaining bioactivity?

Optimization requires balancing solvent polarity, temperature, and extraction duration. Ethanol-water mixtures (e.g., 70–80% ethanol) are effective for sesquiterpene lactones. Post-extraction, centrifugal partition chromatography (CPC) can enhance purity without degrading labile functional groups. Method validation should include bioactivity assays (e.g., cytotoxicity on cancer cell lines) to confirm retained efficacy .

Basic: What spectroscopic methods are used to confirm this compound's structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, this compound’s molecular ion at m/z 249.2 and distinct NMR signals (e.g., δ 5.32 ppm for α,β-unsaturated lactone protons) differentiate it from analogs like xanthatin . Researchers must cross-reference spectral data with authenticated standards or literature .

Advanced: What strategies resolve discrepancies in this compound's reported cytotoxic effects across different cell lines?

Discrepancies may arise from variations in cell culture conditions, this compound purity, or chemotype-specific compound ratios. To address this:

  • Standardize cell lines (e.g., HeLa, MCF-7) and culture protocols.
  • Use HPLC to verify this compound purity (>95%) and quantify co-extracted compounds (e.g., xanthatin) that may synergize or antagonize effects .
  • Conduct dose-response curves with error bars to assess reproducibility .

Basic: How do ecological chemotypes influence this compound production in Xanthium strumarium?

Three chemotypes (I, II, III) produce distinct sesquiterpene profiles. Type III chemotypes, found in Guizhou-Zunyi populations, yield higher this compound levels compared to Types I/II. Environmental factors (soil pH, UV exposure) and genetic variation drive these differences. LC-MS metabolomic profiling is recommended to map chemotype distributions .

Advanced: What experimental controls are critical when assessing this compound's mechanism of action in cancer models?

  • Negative controls: Solvent-only treatments (e.g., DMSO).
  • Positive controls: Established chemotherapeutics (e.g., doxorubicin).
  • Technical replicates: Minimize instrumentation variability.
  • Biological replicates: Use ≥3 independent cell preparations.
  • Include apoptosis assays (e.g., flow cytometry with Annexin V) to distinguish cytotoxic from cytostatic effects .

Basic: What are the known molecular targets of this compound in pharmacological studies?

This compound inhibits NF-κB and STAT3 signaling pathways, inducing apoptosis in cancer cells. It also disrupts microtubule polymerization, akin to taxanes but with a distinct binding site. Target validation requires siRNA knockdowns or Western blotting for pathway markers (e.g., Bcl-2, caspase-3) .

Advanced: How should researchers design dose-response studies to establish this compound's therapeutic index accurately?

  • Use a logarithmic concentration range (e.g., 0.1–100 μM).
  • Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
  • Assess selectivity via parallel assays on non-cancerous cells (e.g., HEK293).
  • Report 95% confidence intervals and p-values from t-tests or ANOVA .

Basic: What purity thresholds are required for this compound in in vitro vs. in vivo studies?

  • In vitro: ≥90% purity (HPLC-UV), with impurities characterized via LC-MS.
  • In vivo: ≥98% purity to avoid off-target effects. Residual solvents must meet ICH guidelines (e.g., <500 ppm ethanol) .

Advanced: What statistical approaches are recommended for analyzing synergistic effects of this compound with other anticancer agents?

  • Combination Index (CI): Use the Chou-Talalay method, where CI <1 indicates synergy.
  • Isobolograms: Visualize additive/synergistic interactions.
  • Multi-way ANOVA: Account for interaction effects between this compound and co-administered drugs (e.g., paclitaxel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.